molecular formula C20H21N3O2 B2445766 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide CAS No. 2035003-86-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide

Cat. No.: B2445766
CAS No.: 2035003-86-0
M. Wt: 335.407
InChI Key: GAJHCSFHGOBWNW-ZHACJKMWSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-15-13-16(2)23(22-15)18(19-9-6-12-25-19)14-21-20(24)11-10-17-7-4-3-5-8-17/h3-13,18H,14H2,1-2H3,(H,21,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJHCSFHGOBWNW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O2C_{20}H_{19}N_{3}O_{2} with a molecular weight of approximately 365.45 g/mol. The compound features a pyrazole ring, a furan moiety, and a cinnamamide structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures demonstrated minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 5 to 95 μM, showcasing their potential as antimycobacterial agents .

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrazole derivatives. A study focusing on related compounds showed that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor for specific enzymes involved in disease pathways. For example, studies on pyrazole derivatives have indicated their ability to inhibit cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimycobacterial Activity : A series of cinnamamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study utilized the resazurin microtitre assay method to determine the MIC values and found promising results for several compounds within the series .
  • Anticancer Evaluation : In vitro studies involving various cancer cell lines demonstrated that certain derivatives led to significant decreases in cell viability. These findings suggest that further exploration into the structure-activity relationship could yield more potent anticancer agents .

Data Summary Table

Activity Type MIC (μM) Cell Lines Tested Mechanism
Antimycobacterial5 - 95Mycobacterium tuberculosis H(37)RvInhibition of cell wall synthesis
AnticancerVariesHeLa, MCF-7, A549Induction of apoptosis
Cholinesterase InhibitionIC50 < 1 μMAChE and BChE from human serumCompetitive inhibition

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that compounds with pyrazole and furan components exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines. A study demonstrated that similar compounds could effectively inhibit the growth of glioma cells by inducing cell cycle arrest and apoptosis . The mechanism involves the activation of caspases and modulation of cell signaling pathways.

2. Anti-inflammatory Effects
The incorporation of the furan ring in the structure has been linked to anti-inflammatory activities. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide has also shown promise as an antimicrobial agent. Studies indicate that compounds containing pyrazole are effective against various bacterial strains, potentially due to their ability to disrupt microbial cell membranes .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a controlled study, this compound was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory effects of related pyrazole compounds. It was found that these compounds inhibited COX enzymes effectively in vitro, leading to decreased prostaglandin synthesis and reduced inflammatory responses in animal models .

Q & A

Q. What are the foundational synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)cinnamamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

Pyrazole Core Formation : Reacting acetylacetone with hydrazine hydrate under acidic conditions to generate 3,5-dimethylpyrazole .

Functional Group Coupling : Introducing the furan and cinnamamide moieties through nucleophilic substitution or amidation reactions. For example, alkylation of the pyrazole nitrogen with a bromoethyl intermediate, followed by coupling with cinnamoyl chloride .
Key reagents include K₂CO₃ as a base and DMF as a solvent, with reaction monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of pyrazole, furan, and cinnamamide groups by analyzing chemical shifts (e.g., pyrazole protons at δ 2.1–2.3 ppm, furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 307.353) .
  • X-ray Crystallography : Resolves spatial arrangements of substituents, as demonstrated in structurally related pyrazole derivatives .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer : Initial screenings often involve:
  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with comparisons to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer : Optimization strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in amidation steps .
  • Catalyst Use : Pd/C or CuI catalysts accelerate coupling reactions, reducing reaction time from 24h to 8h .
  • Temperature Control : Lowering temperatures (0–5°C) during sensitive steps (e.g., nitration) prevents decomposition .

Q. What computational methods are employed to predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity) by aligning the compound’s pyrazole and cinnamamide groups into hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, identifying key residues (e.g., Arg120 in COX-2) for hydrogen bonding .

Q. How can contradictory data on biological activity across studies be reconciled?

  • Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM for anticancer activity) may arise from:
  • Assay Variability : Differences in cell line passage numbers or culture conditions .
  • Structural Analogues : Subtle modifications (e.g., replacing furan with thiophene) alter pharmacokinetic profiles, necessitating SAR studies .
  • Statistical Analysis : Meta-analyses using tools like RevMan can pool data from multiple studies to identify trends .

Q. What strategies are used to investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Direct measurement of target inhibition (e.g., COX-2 activity via fluorometric kits) .
  • Western Blotting : Quantifies downstream protein expression (e.g., Bcl-2 for apoptosis) in treated vs. untreated cells .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to confirm target engagement .

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